Propanoic acid, 1-methylpropyl ester

Description

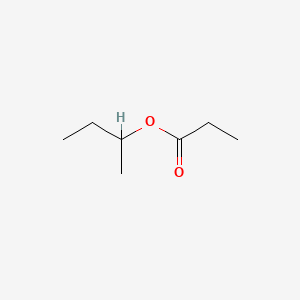

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)9-7(8)5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSLGSSVPWVZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871780 | |

| Record name | Butan-2-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-34-4 | |

| Record name | Propanoic acid, 1-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 1-methylpropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Esterification Process Engineering Research

Elucidation of Classical Esterification Routes and Optimization Strategies

Classical esterification methods remain fundamental in the synthesis of sec-butyl propanoate. Research in this area focuses on understanding reaction mechanisms and optimizing process parameters to maximize product yield and purity.

Mechanistic Studies of Fischer Esterification and Yield Enhancement Research

The Fischer-Speier esterification is a primary method for synthesizing sec-butyl propanoate, involving the acid-catalyzed reaction between propanoic acid and 2-butanol (B46777) (sec-butyl alcohol). stmarys-ca.eduathabascau.ca The reaction is reversible, and its mechanism proceeds through several equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com

Mechanism:

Protonation: The process begins with the protonation of the carbonyl oxygen on propanoic acid by an acid catalyst (commonly H₂SO₄ or TsOH). masterorganicchemistry.comorganic-chemistry.org This step increases the electrophilicity of the carbonyl carbon. stmarys-ca.edu

Nucleophilic Attack: The alcohol (2-butanol) acts as a nucleophile, attacking the activated carbonyl carbon. stmarys-ca.edu This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, sec-butyl propanoate. masterorganicchemistry.com

This entire process can be remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Yield Enhancement Research: Due to the reversible nature of the Fischer esterification, research focuses on shifting the equilibrium toward the product side. athabascau.ca Key strategies include:

Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive alcohol, drives the reaction forward according to Le Châtelier's Principle. stmarys-ca.eduathabascau.ca Studies have shown that increasing the molar ratio of alcohol to acid significantly increases the conversion of propanoic acid to its ester. ceon.rsresearchgate.net

Removal of Water: As water is a product, its continuous removal from the reaction mixture shifts the equilibrium to favor ester formation. stmarys-ca.edu This can be achieved through methods like azeotropic distillation or the use of dehydrating agents. athabascau.caorganic-chemistry.org

Temperature Control: Increasing the reaction temperature generally increases the reaction rate. stmarys-ca.edu However, for secondary alcohols like 2-butanol, high temperatures with catalysts like sulfuric acid can promote dehydration to form alkenes (e.g., but-2-ene), which is an undesirable side reaction. sciencemadness.org

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. researchgate.net

One study on the esterification of propanoic acid with various alcohols noted that secondary alcohols like 2-propanol (and by extension, 2-butanol) show lower reactivity compared to primary alcohols due to steric hindrance. ceon.rsresearchgate.net A specific preparation of sec-butyl propionate (B1217596) using concentrated sulfuric acid as the catalyst involved a 10-hour reflux period, yielding a 49% yield after purification. sciencemadness.org

Table 1: Factors Affecting Yield in Fischer Esterification of Propanoic Acid, 1-Methylpropyl Ester

| Factor | Effect on Yield | Research Findings | Citation |

|---|---|---|---|

| Molar Ratio | Increasing the alcohol-to-acid ratio shifts equilibrium towards products. | An increase in the acid/alcohol molar ratio leads to a higher rate and yield of the esterification reaction. | ceon.rsresearchgate.net |

| Water Removal | Removing water from the reaction mixture drives the equilibrium to the right. | Techniques like azeotropic distillation are employed to remove the water byproduct. | stmarys-ca.eduorganic-chemistry.org |

| Temperature | Higher temperatures increase the reaction rate but can cause side reactions. | Increased temperature can lead to the dehydration of sec-butyl alcohol to but-2-ene. | stmarys-ca.edusciencemadness.org |

| Catalyst | A strong acid catalyst is necessary to achieve a reasonable reaction rate. | Sulfuric acid is a common and effective homogeneous catalyst. | stmarys-ca.edusciencemadness.org |

Investigations into Acid Anhydride (B1165640) and Acyl Chloride Mediated Esterification Pathways

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of propanoic acid are used. These reactions are typically irreversible and proceed more rapidly.

Acid Anhydride Pathway: Propanoic anhydride reacts with 2-butanol to form sec-butyl propanoate and propanoic acid as a byproduct. wikipedia.org This method avoids the production of water. organic-chemistry.org The reaction is generally faster than direct esterification.

Acyl Chloride Pathway: Propanoyl chloride, an acid halide, is highly reactive and readily reacts with alcohols to form esters. libretexts.org The reaction with 2-butanol produces sec-butyl propanoate and hydrogen chloride (HCl). Due to the corrosive nature of HCl, a proton scavenger like pyridine is often added to the reaction mixture. libretexts.org This pathway is irreversible and offers a highly efficient route to the ester. libretexts.org

Development and Evaluation of Catalytic Systems for Esterification

The choice of catalyst is crucial for the efficient synthesis of sec-butyl propanoate. Catalysts are broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts: These catalysts exist in the same phase as the reactants. Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common homogeneous catalysts for Fischer esterification. masterorganicchemistry.comsciencemadness.org Lewis acids have also been shown to catalyze esterification effectively. organic-chemistry.org While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to corrosion and waste disposal issues. researchgate.net

Heterogeneous Catalysts: These are solid acid catalysts that are in a different phase from the liquid reaction mixture. Their primary advantage is ease of separation and reusability, making the process more environmentally friendly. researchgate.net Research has explored various heterogeneous catalysts for the esterification of propanoic acid:

Ion-Exchange Resins: Amberlyst-15, Amberlyst 36, and Amberlyst 70 have been studied for the esterification of propionic acid with isobutyl alcohol. researchgate.net

Fibrous Polymer-Supported Catalysts: Smopex-101, a polymer-supported sulphonic acid catalyst, has been used for the esterification of propanoic acid with various butanols. researchgate.netabo.fi

Other Solid Acids: Materials like sulfonated rice husk, activated Nigerian clay, and WO₃/SnO₂ have been investigated as solid acid catalysts. ceon.rsresearchgate.net The catalytic performance of these materials often depends on the presence of both Brønsted and Lewis acid sites. researchgate.net

Table 2: Comparison of Catalytic Systems for Propanoic Acid Esterification

| Catalyst Type | Examples | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Homogeneous | H₂SO₄, HCl, p-TsOH | High activity, low cost | Difficult to separate, corrosive, waste generation | organic-chemistry.orgresearchgate.net |

| Heterogeneous | Amberlyst resins, Smopex-101, WO₃/SnO₂ | Easy separation, reusable, less corrosive | Can have lower activity, potential for steric hindrance effects | ceon.rsresearchgate.net |

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis offers a green alternative to classical chemical synthesis, utilizing enzymes to catalyze reactions under mild conditions with high specificity.

Research on Lipase-Catalyzed Esterification and Biotransformation

Lipases are widely used enzymes for catalyzing esterification reactions. nih.gov They can function in non-aqueous environments, which reverses their natural hydrolytic function to favor ester synthesis. mdpi.com The synthesis of butyl propionate (an isomer of sec-butyl propanoate) has been extensively studied using this method.

In a study on the synthesis of butyl propionate, various commercially available lipases were screened, and Novozym 435, an immobilized lipase B from Candida antarctica (CALB), was found to be the most active. researchgate.netresearchgate.net The reaction kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov

Optimization of enzymatic synthesis involves several parameters:

Temperature: Enzymatic reactions have an optimal temperature for maximum activity. For Novozym 435 in butyl propionate synthesis, a maximal yield was obtained at approximately 43°C. researchgate.netresearchgate.net

Substrate Molar Ratio: Similar to chemical methods, an excess of the alcohol is often used to drive the reaction. researchgate.net

Enzyme Loading: The amount of enzyme used affects the reaction rate.

Solvent: While some reactions are performed in a solvent-free system, organic solvents can also be used. mdpi.comresearchgate.net

A key advantage of using immobilized enzymes like Novozym 435 is their reusability. Studies have shown that the biocatalyst could be reused for at least 20 cycles while maintaining high conversion yields. researchgate.netresearchgate.net This significantly improves the economic feasibility and sustainability of the process.

Whole-Cell Biocatalysis and Enzyme Engineering for Ester Production

The synthesis of this compound through biocatalysis offers a sustainable alternative to traditional chemical methods. Whole-cell biocatalysis, in particular, has garnered attention due to its potential for cost-effectiveness and operational simplicity. This approach utilizes intact microbial cells containing the desired enzymes, thereby circumventing the often costly and time-consuming processes of enzyme extraction and purification. Furthermore, whole-cell systems can inherently regenerate necessary cofactors, which is a significant advantage for certain enzymatic reactions. nih.govresearchgate.netsemanticscholar.orgmdpi.com

Research in this area for ester production often involves metabolically engineered microorganisms. Strains of bacteria, such as Clostridium saccharoperbutylacetonicum, have been engineered to produce propionate, a precursor to the target ester. nih.gov The established synthetic pathway can involve multiple genes encoding the enzymes that catalyze the conversion of a starting material like pyruvate to propionate. nih.gov While direct synthesis of sec-butyl propionate using whole cells is an area of ongoing research, the principles of metabolic engineering to enhance precursor supply are well-established. researchgate.net

Enzyme engineering plays a crucial role in improving the efficiency of biocatalysts for ester synthesis. Techniques such as directed evolution and rational design are employed to enhance enzyme properties like stability, activity, and selectivity towards specific substrates (propanoic acid and sec-butanol). For instance, lipases, which are commonly used for esterification, can be modified to improve their performance under industrial process conditions, such as in the presence of organic solvents or at elevated temperatures. nih.gov The enantioselectivity of lipases is another critical aspect, particularly in the pharmaceutical and flavor industries where specific stereoisomers are desired. nih.gov

One of the primary challenges in whole-cell biocatalysis is the potential toxicity of the substrates or the ester product to the microbial cells. nih.gov This can inhibit cell growth and reduce catalytic activity. Strategies to overcome this include in situ product removal and the use of two-phase solvent systems to partition the toxic compounds away from the cells. nih.gov

Strategies for Enzyme Immobilization and Reusability in Biocatalytic Synthesis

The reusability of enzymes is a critical factor for the economic viability of industrial biocatalytic processes. Immobilization of enzymes onto solid supports is a key strategy to enhance their stability and facilitate their recovery and reuse over multiple reaction cycles. researchgate.net Various techniques have been developed for enzyme immobilization, each with its own set of advantages and disadvantages. nih.govmdpi.comnih.gov

Common immobilization methods include: nih.govmdpi.comnih.govmdpi.com

Adsorption: This simple and cost-effective method involves the physical binding of the enzyme to the surface of a carrier through weak interactions like van der Waals forces or hydrogen bonds. nih.govmdpi.com However, enzyme leakage from the support can be a significant drawback. researchgate.netmdpi.com

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support material, minimizing enzyme leaching. nih.govmdpi.comnih.gov The functional groups on the enzyme's surface, such as amino or carboxyl groups, are used to form these linkages. mdpi.com

Entrapment: In this method, the enzyme is physically confined within the porous network of a polymer or gel matrix. mdpi.commdpi.com This can protect the enzyme from harsh environmental conditions, but mass transfer limitations of the substrate and product can be a concern. mdpi.com

Cross-Linking: This approach involves the formation of intermolecular cross-links between enzyme molecules, creating large, insoluble aggregates. This can be achieved with or without a support material. mdpi.com

For the synthesis of this compound, immobilized lipases are frequently employed. For instance, Novozym 435, an immobilized lipase from Candida antarctica, has shown high activity and stability in the synthesis of similar esters. researchgate.net Research has demonstrated that immobilized lipases can be reused for multiple cycles with only a minor loss in activity, making the process more cost-effective. researchgate.netresearchgate.net For example, under optimal conditions, an immobilized lipase used for butyl propionate synthesis could be reused at least 20 times while maintaining a high conversion yield. researchgate.net

| Immobilization Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Adsorption | Physical binding via weak interactions. nih.govmdpi.com | Simple, low cost, minimal enzyme modification. mdpi.com | Enzyme leakage, non-specific binding. researchgate.netmdpi.com |

| Covalent Binding | Formation of strong, stable chemical bonds. nih.govmdpi.comnih.gov | Minimizes enzyme leaching, high stability. dntb.gov.ua | Can lead to loss of enzyme activity if active site is involved. mdpi.com |

| Entrapment | Physical confinement within a porous matrix. mdpi.commdpi.com | Protects enzyme from harsh conditions. mdpi.com | Mass transfer limitations for substrate and product. mdpi.com |

| Cross-Linking | Intermolecular cross-linking of enzyme molecules. mdpi.com | High enzyme loading, stable. | Can cause diffusional problems and loss of activity. |

Reaction Medium Engineering in Biocatalytic Synthesis

The choice of the reaction medium is a critical parameter in the biocatalytic synthesis of esters like this compound. The medium can significantly affect enzyme activity, stability, and selectivity, as well as the equilibrium position of the reaction. While aqueous media are the natural environment for enzymes, esterification reactions are often favored in non-aqueous or low-water environments to shift the equilibrium towards product formation by removing the water produced. researchgate.net

Organic solvents are commonly used as the reaction medium. However, they can lead to enzyme denaturation. The selection of a suitable organic solvent with optimal log P (a measure of hydrophobicity) is crucial to maintain enzyme activity. For lipase-catalyzed reactions, hydrophobic solvents are generally preferred.

Ionic liquids (ILs) have emerged as promising alternative reaction media. researchgate.net These are salts that are liquid at low temperatures and possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.net In the context of biocatalysis, ILs can enhance enzyme stability and activity, and in some cases, improve enantioselectivity. nih.gov For the synthesis of sec-butanol, a precursor to the target ester, acidic imidazolium ionic liquids have been shown to be effective catalysts for transesterification. researchgate.net

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO2), represent another innovative reaction medium. researchgate.net SCFs exhibit properties intermediate between those of a liquid and a gas, such as high diffusivity and low viscosity, which can alleviate mass transfer limitations. mdpi.com scCO2 is non-toxic, non-flammable, and easily separable from the reaction mixture by depressurization, making it an environmentally benign solvent. researchgate.netmdpi.com Enzymatic reactions, including esterification, have been successfully carried out in SCFs. researchgate.net

| Reaction Medium | Key Characteristics | Advantages for Ester Synthesis | Challenges |

|---|---|---|---|

| Organic Solvents | Non-aqueous environment. | Shifts reaction equilibrium towards product formation. | Potential for enzyme denaturation, environmental concerns. skpharmteco.com |

| Ionic Liquids | Low vapor pressure, high thermal stability. researchgate.net | Can enhance enzyme stability and activity, tunable properties. nih.gov | High cost, potential toxicity, and viscosity. mdpi.com |

| Supercritical Fluids (e.g., scCO2) | High diffusivity, low viscosity, tunable properties. mdpi.com | Reduces mass transfer limitations, easy product separation, environmentally friendly. researchgate.netmdpi.com | Requires high-pressure equipment, potential for enzyme deactivation due to pressure changes. researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound is increasingly being approached through the lens of green chemistry. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comsolubilityofthings.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. sigmaaldrich.comresearchgate.netnih.gov

Development of Solvent-Free Esterification Processes

One of the key principles of green chemistry is the avoidance or reduction of the use of auxiliary substances like solvents. skpharmteco.comsigmaaldrich.com Solvent-free reaction systems offer several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and simplified downstream processing. researchgate.net

In the context of this compound synthesis, solvent-free lipase-catalyzed esterification has been investigated. researchgate.netresearcher.life These systems typically involve the direct reaction of the alcohol (sec-butanol) and the carboxylic acid (propanoic acid) with the enzyme as the catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. This can be achieved through various methods, such as vacuum or the use of molecular sieves.

Research on the lipase-catalyzed synthesis of butyl propionate in a solvent-free system has shown that high conversion yields can be achieved. researchgate.net For example, a maximal reaction yield of 93.76% was obtained by optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading. researchgate.net The use of immobilized enzymes is particularly advantageous in solvent-free systems as it simplifies catalyst separation and reuse. researchgate.net

Exploration of Supercritical Fluid and Ionic Liquid Mediated Synthesis

As discussed in the context of reaction medium engineering, supercritical fluids and ionic liquids offer greener alternatives to conventional organic solvents.

Supercritical Fluid (SCF) Synthesis: Supercritical carbon dioxide (scCO2) is a particularly attractive medium for ester synthesis. researchgate.net Its tunable solvent properties allow for the solubilization of reactants while being easily separated from the products upon depressurization. mdpi.com The low viscosity and high diffusivity of scCO2 can enhance reaction rates by overcoming mass transfer limitations. mdpi.com The use of scCO2 aligns with several green chemistry principles, including the use of safer solvents and design for energy efficiency (due to lower downstream processing energy). mdpi.comsigmaaldrich.com

Ionic Liquid (IL) Mediated Synthesis: Ionic liquids can act as both catalysts and solvents in esterification reactions. researchgate.net Their non-volatile nature reduces air pollution compared to volatile organic solvents. researchgate.net Furthermore, the properties of ionic liquids can be tailored by modifying their cation and anion components, allowing for the design of ILs with specific catalytic activities or solubilities. researchgate.net Acidic ionic liquids have been demonstrated to be effective catalysts for transesterification reactions to produce sec-butanol. researchgate.net The reusability of ionic liquids is a key factor in their green credentials, although efficient recycling processes are necessary to minimize their environmental impact. mdpi.com

Microwave-Assisted Esterification Research and Development

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including esterification. researchgate.netnih.govsciepub.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating, which can significantly reduce reaction times and improve product yields compared to conventional heating methods. researchgate.netnih.govuwlax.edumdpi.com

The application of microwave technology in the synthesis of this compound aligns with the green chemistry principle of designing for energy efficiency. solubilityofthings.com The reduced reaction times translate to lower energy consumption. nih.gov Microwave-assisted esterification can often be carried out under solvent-free conditions, further enhancing its green credentials. researchgate.net

Studies on the microwave-assisted synthesis of similar esters, such as n-butyl propionate, have demonstrated the synergistic effect of combining microwave irradiation with enzymatic catalysis. researchgate.net This approach can lead to higher productivities and improved synthesis performance. researchgate.net For instance, in the synthesis of n-butyl propionate, 92% conversion was achieved in 8 hours at 60°C under microwave irradiation. researchgate.net The effect of microwave power is a critical parameter to optimize, as excessive power can lead to enzyme denaturation. nih.gov

| Ester | Catalyst | Key Findings | Reference |

|---|---|---|---|

| n-Butyl Propionate | Immobilized Lipases (e.g., Novozym 435) | Microwave irradiation significantly reduced reaction times compared to conventional heating. Higher yields were achieved in less time. researchgate.net | researchgate.net |

| Isobutyl Propionate | Acid Catalyst (e.g., Sulfuric Acid) | Microwave synthesis allows for more efficient heat transfer and minimizes energy waste. A solvent-free approach was investigated. uwlax.edu | uwlax.edu |

| Various Esters | Unknowns Experiment | Generic methodology for esterification in five minutes using microwave technology, demonstrating efficiency. sciepub.com | sciepub.com |

| Fatty Acid Esters (Biodiesel) | Non-catalytic | Microwave-mediated non-catalytic esterification achieved a high reaction conversion of 97.62%. mdpi.com | mdpi.com |

Process Intensification and Dynamic Optimization in Ester Production Research

Process intensification and dynamic optimization are critical areas of investigation for the production of this compound. These research efforts aim to maximize the efficiency of the esterification process by optimizing operational parameters in real-time. The use of semi-batch reactors is central to this research, as they offer enhanced control over reaction conditions compared to traditional batch reactors.

The optimization of semi-batch reactors for the synthesis of this compound involves the manipulation of key variables, primarily temperature and reactant feed rate, to achieve desired outcomes such as high conversion and minimal process time. usm.my Research has demonstrated that the operational mode—batch versus semi-batch—and the specific control strategies for these variables significantly impact the efficiency of the esterification process. usm.my

In a comparative study, the performance of batch and semi-batch operations for the catalyzed esterification of propionic anhydride with 2-butanol was evaluated. usm.my The study explored the effect of different feed rate strategies and operating temperatures on the time required to achieve a 97% conversion. For the semi-batch process, both dynamic and constant feed rates were investigated. It was found that at temperatures above 333 K, the semi-batch operation required a shorter process time to reach the target conversion compared to the batch operation. usm.my The optimization of the semi-batch process using the Control Vector Parameterization (CVP) technique resulted in an even shorter process time of 98 minutes to achieve 97% conversion, highlighting the effectiveness of this control strategy. usm.my

The following table, derived from simulation studies, illustrates the effect of temperature on the process time required to achieve 97% conversion in both batch and semi-batch modes.

Table 1: Effect of Temperature on Process Time for 97% Conversion

| Temperature (K) | Batch Process Time (min) | Semi-Batch Process Time (min) |

|---|---|---|

| 303 | 350 | 450 |

| 313 | 200 | 250 |

| 323 | 150 | 150 |

| 333 | 120 | 110 |

A significant challenge in the production of this compound is the inherent trade-off between maximizing the conversion of reactants and minimizing the process time. These two objectives are often in conflict; achieving a higher conversion typically requires a longer reaction time. Multi-objective optimization (MOO) is a powerful tool used to address this challenge by identifying a set of optimal solutions, known as the Pareto front, that represent the best possible compromises between the conflicting objectives.

In the context of the autocatalytic esterification for producing sec-butyl propionate in a semi-batch reactor, dynamic multi-objective optimization (DMOO) has been employed. usm.my One such study utilized a combination of Control Vector Parameterization (CVP) and a non-dominated sorting genetic algorithm (NSGA-II) to generate the Pareto front for maximizing conversion and minimizing process time. usm.my Each point on this front corresponds to a specific set of optimal reactor temperature and feed rate profiles.

The research identified several non-dominated points, providing a range of operational strategies. For instance, one point on the Pareto front might favor a shorter process time at the expense of a slightly lower conversion, while another point would yield a higher conversion with a longer process time. This allows for flexibility in selecting an operating policy that best aligns with specific production goals and economic considerations.

The table below presents data from a study on the multi-objective optimization of sec-butyl propionate synthesis, showcasing three non-dominated points on the Pareto front.

Table 2: Non-Dominated Points for Conversion and Process Time

| Point | Process Time (min) | Conversion |

|---|---|---|

| A | 45 | 0.989 |

| B | 49.47 | 0.997 |

These results clearly illustrate the trade-off, where a 21.88-minute increase in process time from point A to point C leads to a 1% increase in conversion. usm.my Such data is invaluable for decision-makers in an industrial setting, enabling them to select an optimal operating strategy based on the relative importance of production rate versus product yield.

Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigation of Hydrolysis Reactions (Acid-Catalyzed and Base-Promoted)

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org In the case of esters like sec-butyl propanoate, hydrolysis splits the ester into its constituent carboxylic acid and alcohol. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, the hydrolysis of an ester is a reversible reaction that is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The reaction is typically performed by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.org The products are a carboxylic acid and an alcohol. libretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction where a base, such as sodium hydroxide (B78521), is consumed as a reactant. libretexts.orgmasterorganicchemistry.com This reaction results in the formation of a carboxylate salt and an alcohol. libretexts.org The irreversibility of saponification is due to the final deprotonation of the carboxylic acid intermediate by the strong base, which drives the reaction to completion. chemistrysteps.com

The general mechanisms for acid-catalyzed and base-promoted hydrolysis are initiated by the interaction of the catalyst or promoter with the ester's carbonyl group. In acid catalysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. numberanalytics.comyoutube.com In base-promoted hydrolysis, a hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. masterorganicchemistry.com

Kinetic studies of ester hydrolysis measure the rate at which the reaction proceeds. The hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion in alkaline conditions. chemrxiv.org When the concentration of the base is large and effectively constant, the reaction can be treated as pseudo-first-order. chemrxiv.org

While specific kinetic data for the hydrolysis of propanoic acid, 1-methylpropyl ester is not extensively detailed in the provided search results, general principles of ester hydrolysis kinetics are well-established. The rate of hydrolysis is dependent on factors such as temperature, catalyst concentration, and the chemical structure of the ester. numberanalytics.comias.ac.in For instance, studies on similar aliphatic esters show that the reaction rate tends to decrease as the homologous series is ascended, which can be attributed to the interplay of electronic and steric factors. ias.ac.in The activation energies for the acid-catalyzed hydrolysis of various esters have been calculated, providing insight into the temperature dependence of the reaction rates. researchgate.net

The rate of ester hydrolysis is significantly influenced by both steric and electronic effects originating from the acyl and alkoxy groups of the ester. numberanalytics.com

Steric Effects: Bulky substituents near the reaction center can hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby slowing down the reaction rate. numberanalytics.com In the case of this compound, the alkoxy group is a secondary butyl group (1-methylpropyl). This secondary group presents more steric hindrance compared to a primary alkyl group (like n-butyl), which is known to slow down reactions like Fischer esterification. sciencemadness.org This steric bulk makes the esterification of secondary alcohols require longer reaction times, and similarly, it is expected to decrease the rate of hydrolysis. sciencemadness.org Studies on various ester prodrugs have confirmed that steric hindrance plays a crucial role in determining the rate of hydrolysis by human carboxylesterase. nih.gov

Electronic Effects: The electronic nature of the substituents can also affect the hydrolysis rate. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. numberanalytics.com Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the hydrolysis. The alkyl groups in this compound are generally electron-donating, which tends to slightly decrease the reactivity of the carbonyl group compared to esters with electron-withdrawing groups. ias.ac.in

Advanced Studies on Transesterification Reactions

Transesterification is the process of exchanging the organic group R″ of an ester with the organic group R′ of an alcohol. The reaction is typically reversible and requires a catalyst. nih.gov For this compound, a transesterification reaction would involve reacting it with a different alcohol in the presence of a catalyst to form a new ester and sec-butanol.

A variety of catalysts can be employed for transesterification reactions, each with its own advantages and disadvantages.

Acidic Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used. nih.gov Brønsted acidic ionic liquids, such as 1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate, have also been shown to be effective and reusable catalysts for the transesterification of sec-butyl acetate (B1210297) with methanol (B129727). researchgate.net Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) and novel aluminophosphate molecular sieves are also utilized, offering benefits in terms of separation and reusability. ntnu.noresearchgate.net Acidic catalysis is generally effective but can be slower than basic catalysis and may require higher reaction temperatures. kataliz.org.ua

Basic Catalysts: Alkaline catalysts, such as sodium hydroxide, potassium hydroxide, and alkali metal alkoxides (e.g., potassium butylate), are highly active and allow for rapid transesterification at or near room temperature. kataliz.org.ua However, they are sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield. nih.gov

Enzymatic Catalysts: Lipases are enzymes that can catalyze transesterification reactions under mild conditions. This method avoids the harsh conditions and side reactions associated with acid and base catalysts. The kinetics of enzymatic reactions can often be described by the Michaelis-Menten model. nih.gov

The transesterification reaction is an equilibrium-limited process. nih.gov To achieve high yields of the desired product, the equilibrium must be shifted in the forward direction. This can be accomplished by using a large excess of one of the reactants (typically the alcohol) or by removing one of the products (e.g., the newly formed alcohol or ester) from the reaction mixture as it forms. ntnu.no

The kinetics of transesterification are influenced by factors such as temperature, catalyst type and concentration, and the molar ratio of reactants. sci-hub.se For example, in the synthesis of butyl propionate (B1217596) from propionic acid and n-butanol, the reaction rate increases with temperature, although the equilibrium conversion is only slightly affected. sci-hub.se The reaction is a sequence of three consecutive reversible reactions involving the formation of di- and monoglyceride intermediates when starting from triglycerides. nih.gov Kinetic models, such as the pseudo-homogeneous model, can be used to describe the reaction rates and determine kinetic constants. ntnu.nonih.gov

Intramolecular transesterification can occur in molecules that contain both a hydroxyl group and an ester functionality. This reaction leads to the formation of a cyclic ester, known as a lactone. The stability of the resulting lactone ring (typically 5- or 6-membered rings are most stable) is a major driving force for this reaction.

While this compound itself cannot undergo intramolecular transesterification to form a lactone, a hydroxy-substituted derivative could. The mechanism is analogous to intermolecular transesterification, where the tethered hydroxyl group acts as the nucleophile, attacking the ester's carbonyl carbon. This process can also be catalyzed by acids or bases. The reverse reaction, the hydrolysis of a lactone, opens the ring to form a hydroxy acid. masterorganicchemistry.com

Thermal Degradation and Pyrolysis Pathways in Controlled Environments

The thermal decomposition of this compound, in a controlled environment primarily proceeds through a unimolecular elimination reaction. This pathway is analogous to the pyrolysis of other alkyl esters, such as alkyl acetates. The main mechanism involves a six-membered cyclic transition state, often referred to as a cis-elimination or an Ei (elimination, intramolecular) reaction.

In this process, a hydrogen atom from the beta-carbon of the sec-butyl group is transferred to the carbonyl oxygen of the propanoate group. This concerted rearrangement leads to the cleavage of the C-O bond of the ester, resulting in the formation of propanoic acid and an alkene, which in this case is a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene).

At higher temperatures, typically above the range for the concerted pathway, radical-mediated decomposition pathways can also occur. These pathways are less selective and can lead to a wider range of smaller molecular weight products through C-C and C-O bond homolysis. Studies on similar esters have indicated that minor products can be formed through such radical mechanisms running in parallel to the main cyclic elimination.

| Pathway | Primary Products | Description |

|---|---|---|

| Concerted (cis-elimination) | Propanoic acid, 1-Butene, cis-2-Butene, trans-2-Butene | Major pathway at lower pyrolysis temperatures, proceeding through a six-membered cyclic transition state. |

| Radical Pathways | Carbon monoxide, Carbon dioxide, Methane, Ethene, Propene | Becomes more significant at higher temperatures, leading to a variety of smaller fragmentation products. |

Oxidation Reactions and Mechanistic Elucidation

The oxidation of this compound, involves the reaction with an oxidizing agent, typically molecular oxygen in the liquid phase, which can be initiated by heat, light, or a radical initiator. The reaction proceeds via a free-radical chain mechanism. The C-H bonds at various positions in the ester molecule are susceptible to abstraction, but the reactivity is influenced by the position relative to the ester group.

The ester group activates the adjacent C-H bonds, particularly at the α-position of the acyl group and the α'-position of the alkoxyl group. The liquid-phase oxidation of saturated esters indicates that the process can lead to the formation of hydroperoxides as primary products. These hydroperoxides are often unstable and can decompose to form a variety of secondary products, including ketones, aldehydes, and carboxylic acids of lower molecular weight. For instance, oxidation at the β-position of the acyl group can lead to the formation of α,β-unsaturated esters. chemicalbook.com The complexity of the product mixture arises from the various possible sites of initial hydrogen abstraction and the subsequent reactions of the resulting peroxy radicals. chemicalbook.com

| Reaction Site | Potential Oxidation Products | Notes |

|---|---|---|

| α-carbon (acyl group) | α-hydroperoxy-sec-butyl propanoate, sec-butyl pyruvate | The C-H bond is activated by the adjacent carbonyl group. |

| α'-carbon (alkoxyl group) | 1-(propionyloxy)butan-2-one, propanoic acid, 2-butanone | The C-H bond is activated by the adjacent oxygen atom. |

| β-carbon (acyl group) | sec-butyl acrylate, α,β-epoxy-sec-butyl propanoate | Leads to unsaturation in the acyl chain. chemicalbook.com |

| Other C-H bonds | Various isomeric hydroperoxides and their decomposition products (ketones, smaller esters, and acids) | Oxidation can occur at other positions, leading to a complex mixture of products. |

Fundamental Studies on Reactions with Nucleophiles and Electrophiles

This compound, as an ester, has a carbonyl carbon that is electrophilic and susceptible to attack by nucleophiles. The reactions typically proceed via a nucleophilic acyl substitution mechanism.

A common reaction with a strong nucleophile is saponification, which is the hydrolysis of the ester under basic conditions. In this reaction, a hydroxide ion (e.g., from sodium hydroxide) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the sec-butoxide (B8327801) as a leaving group. The sec-butoxide, being a strong base, deprotonates the newly formed propanoic acid, resulting in sodium propanoate and sec-butanol. This reaction is effectively irreversible. nist.govchembk.com

With weaker nucleophiles, such as water, the reaction is significantly slower and typically requires acid catalysis. wikipedia.org In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated by the acid, which makes the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of propanoic acid and sec-butanol. This reaction is reversible. wikipedia.orgrsc.org

| Reaction Type | Reagents | Products | Mechanism |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH(aq), heat | Sodium propanoate, sec-Butanol | Nucleophilic acyl substitution with a strong nucleophile (OH-). nist.gov |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | Propanoic acid, sec-Butanol | Nucleophilic acyl substitution with a weak nucleophile (H₂O) after activation of the electrophile. wikipedia.org |

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by introducing functional groups into either the acyl or the alkoxyl part of the molecule. One example of a derivative is ethyl 3-(sec-butylamino)propanoate, which features a secondary amine functionality. google.com While this is not a direct derivative of sec-butyl propanoate, its synthesis illustrates a pathway to related structures. A plausible route to a sec-butyl propanoate derivative with a similar functional group, such as sec-butyl 3-(sec-butylamino)propanoate, could involve a Michael addition of sec-butylamine (B1681703) to sec-butyl acrylate.

Another approach to derivatives involves reactions at the α-carbon of the propionate moiety. For instance, enolate formation using a strong base would allow for alkylation or other electrophilic additions at this position.

The characterization of these derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the introduced functional groups and their position relative to the ester.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The strong carbonyl (C=O) stretch of the ester is a characteristic feature. New peaks corresponding to the introduced functional groups, such as N-H stretching for an amine or O-H stretching for a hydroxyl group, would be expected.

Mass Spectrometry (MS): MS provides the molecular weight of the derivative and information about its fragmentation pattern, which can help to confirm its structure.

| Derivative Name | Synthesis Approach | Key Characterization Data |

|---|---|---|

| Ethyl 3-(sec-butylamino)propanoate | Michael addition of sec-butylamine to ethyl acrylate. google.com | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for structural confirmation. google.com |

| ω-Halogenated sec-butyl esters | Esterification of an ω-halogenated carboxylic acid with sec-butanol. | Expected to show characteristic signals for the alkyl halide in NMR and IR spectra. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Propanoic acid, 1-methylpropyl ester from complex mixtures, enabling its precise quantification. Both gas and liquid chromatography serve distinct, crucial roles in its analysis.

Gas chromatography is highly suitable for the analysis of volatile compounds like this compound.

GC-FID: For quantification, a Flame Ionization Detector (FID) is often employed. The response of butyl esters in FID is generally uniform, irrespective of the fatty acid chain length, which simplifies quantification. dss.go.th This allows analysts to pre-calculate the expected detector response to verify that the analytical system is functioning correctly. dss.go.th

GC-MS: When coupled with a Mass Spectrometer (MS), GC provides both quantification and structural identification. The electron impact (EI) ionization mode is common, typically operating at 70 eV. nih.gov Method development involves optimizing the temperature programs for the inlet and oven to ensure sharp peaks and good separation from other volatile components. For example, a typical oven program might start at a low temperature (e.g., 55°C), ramp up to a higher temperature to elute the compound, and then increase further to clean the column. nih.gov

The choice of capillary column is critical for separation. Columns with different polarities are used to achieve the desired resolution. The Kovats Retention Index (RI) helps in identifying compounds by comparing their retention times to those of n-alkane standards. For this compound, RI values have been determined on various stationary phases.

Table 1: Kovats Retention Indices for this compound on Different GC Columns

| Column Type | Active Phase | Temperature (°C) | Retention Index (I) | Reference |

|---|---|---|---|---|

| Packed | SE-30 | 100 | 847 | Zarazir, Chovin, et al., 1970 nist.gov |

| Capillary | OV-351 | 60 | 1067 | Haken and Korhonen, 1985 nist.gov |

| Capillary | OV-351 | 80 | 1070 | Haken and Korhonen, 1985 nist.gov |

| Packed | Carbowax 20M | 100 | 1065 | Zarazir, Chovin, et al., 1970 nist.gov |

| Capillary | DB-5 | Temp. Ramp | 889 | Isidorov, Zenkevich, et al., 2001 nist.gov |

While GC is often preferred for this compound itself, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is invaluable for analyzing related compounds, potential impurities, and non-volatile precursors or degradation products. sielc.compensoft.net

Reverse-phase (RP) HPLC is a common mode used for separating propanoate esters and their impurities. sielc.comsielc.com A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer). sielc.compensoft.net For applications where the eluent is introduced into a mass spectrometer, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile phosphate buffers. sielc.comsielc.com UPLC systems, which use columns with smaller particle sizes (e.g., sub-3 µm), can be employed for faster analysis times and improved resolution. sielc.comsielc.com These LC methods are scalable and can be adapted for preparative separation to isolate impurities for further structural analysis. sielc.com

Table 2: Example HPLC Conditions for Propanoate Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| MS-Compatible Mobile Phase | Replace phosphoric acid with formic acid | sielc.com |

| Detector | UV or Mass Spectrometry (MS) | sielc.compensoft.net |

The analysis of this compound in complex samples, such as biological tissues, food products, or polymeric materials, requires effective sample preparation to remove interfering substances. nih.govcreative-proteomics.com

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is extracted with an organic solvent immiscible with the sample matrix (e.g., water). For instance, a mixture of diethyl ether and ethyl acetate (B1210297) can be used to extract fatty acids and their esters from aqueous solutions. unimi.it

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. For ester analysis, a C18 sorbent cartridge can be used to retain the compound of interest while allowing polar interferences to pass through. nih.gov

Derivatization: For GC analysis of related acidic impurities, derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common approach is esterification, for example, converting a carboxylic acid to its methyl ester using reagents like boron trifluoride (BF3) in methanol (B129727) or by using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). dss.go.thnih.gov

Acidification/Basification: For biological samples containing short-chain fatty acids (precursors to esters), the sample is often acidified to protonate the acids, making them more amenable to extraction into an organic solvent. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural information and the ability to detect the compound at very low concentrations.

The coupling of chromatography with mass spectrometry provides a powerful two-dimensional analytical approach.

GC-MS: This is the most common technique for the definitive identification of this compound. nih.gov The sample is first separated by the GC, and then each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint." The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which can be compared against experimental data for positive identification. nih.govnist.gov The fragmentation pattern is key to structural elucidation.

LC-MS: For analyzing less volatile impurities or degradation products related to this compound, LC-MS is the preferred method. sielc.comlcms.cz Electrospray ionization (ESI) is a common ionization source for LC-MS as it is a soft ionization technique that often leaves the parent molecule intact, providing crucial molecular weight information. wiley.com

Table 3: Key Mass Spectrum Peaks for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 57 | 100.0 | [C4H9]+ or [C2H5CO]+ |

| 29 | 70.1 | [C2H5]+ |

| 27 | 52.0 | [C2H3]+ |

| 56 | 48.8 | [C4H8]+ |

| 41 | 41.1 | [C3H5]+ |

| 75 | 27.9 | [C2H5COOH+H]+ |

| 101 | 4.1 | [M-C2H5]+ |

| 130 | 0.4 | [M]+ (Molecular Ion) |

Data sourced from NIST Mass Spectrometry Data Center nist.gov

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This capability is critical for:

Unambiguous Formula Determination: HRMS can distinguish between ions that have the same nominal mass but different elemental compositions. This allows for the confident determination of the chemical formula of an unknown compound or impurity without relying on reference standards.

Non-Targeted Screening: In complex matrices, HRMS can be used in non-targeted workflows to identify a wide range of compounds that are present but not specifically being looked for. mdpi.com This is useful for discovering novel impurities, metabolites, or environmental contaminants related to the use or degradation of this compound.

Enhanced Sensitivity and Selectivity: The high resolution of these instruments allows the signal from the analyte of interest to be clearly separated from background noise and matrix interferences, leading to lower detection limits and more reliable quantification at trace levels. mdpi.com

Development and Validation of Analytical Methods in Research Settings

The development and validation of robust analytical methods are critical for the accurate quantification of this compound in various research settings, such as in flavor analysis, environmental monitoring, or studies of microbial metabolism. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose. scielo.brresearchgate.net

Method development involves optimizing several factors, including the choice of column, mobile/carrier phase, temperature programming (for GC), and detector settings to achieve good resolution, peak shape, and sensitivity for the analyte. scielo.br For trace-level analysis of esters, sample preparation steps like solid-phase extraction (SPE) or derivatization might be necessary to remove matrix interferences and enhance detection. researchgate.netnih.gov

Once developed, the method must be rigorously validated to ensure its performance is reliable and fit for purpose. Validation is performed according to international guidelines and typically assesses the following parameters: scielo.br

Linearity and Range: Demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range. This is confirmed by a high coefficient of determination (R²) for the calibration curve, typically >0.99. researchgate.netscielo.br

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by analyzing spiked samples at different concentration levels. researchgate.netfrontiersin.org Recoveries are generally expected to be within 85-115%. frontiersin.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netfrontiersin.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. scielo.brresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netscielo.brresearchgate.net

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate), providing an indication of its reliability during normal usage. scielo.br

Research on the quantification of short-chain fatty acid esters often employs GC with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). researchgate.netresearchgate.net Validation studies for such methods report detailed performance characteristics. For instance, a validated GC-FID method for short-chain fatty acids reported LOQs in the range of 5.71 to 11.20 μg/mL and recoveries between 96.51% and 108.83%. researchgate.net Similarly, a method for ester-bound contaminants in food reported recoveries of 91.7% to 105.9% with precision (RSD) ranging from 1.7% to 16%. researchgate.net

Table 5: Example of Validation Parameters from an HPLC-DAD Method for Short-Chain Fatty Acids

| Parameter | Performance Metric | Result |

|---|---|---|

| Linearity (R²) | Coefficient of Determination | >0.997 |

| Precision (CV%) | Coefficient of Variation | ≤ 2.5% |

| Accuracy (Recovery) | Percent Recovery | 90 ± 2% to 106 ± 2% |

| Limit of Detection (LOD) | mmol/kg | 0.01 - 0.80 |

| Limit of Quantification (LOQ) | mmol/kg | 0.04 - 2.64 |

Data adapted from a study on the determination of short-chain fatty acids in meconium samples. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of the molecule, which in turn govern its structure and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT studies can be applied to model the kinetics of reactions such as hydrolysis and the reversibility of esterification for sec-butyl propionate (B1217596). Common approaches may use functionals like B3LYP with a 6-31G(d) basis set or ωB97X-D to account for non-covalent interactions. Such calculations can elucidate reactivity through analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, the reaction mechanism for the synthesis of other esters has been verified using DFT calculations. researchgate.netresearchgate.net While specific comprehensive DFT studies on sec-butyl propionate are not widely published, the methodology allows for the prediction of key electronic properties.

| Calculated Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -10.5 eV | Indicates the molecule's ability to donate electrons; related to ionization potential. |

| LUMO Energy | ~ +1.2 eV | Indicates the molecule's ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | ~ 11.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | ~ 1.9 D | Quantifies the polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Atomic Charges | C(carbonyl): +0.55e, O(carbonyl): -0.45e, O(ether): -0.35e | Reveals the partial charges on atoms, identifying electrophilic and nucleophilic sites. |

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without the use of experimental data for parametrization. These methods can be employed to understand chemical reactivities and interactions at a molecular scale. researchgate.net For esters like sec-butyl propionate, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) can provide highly accurate calculations of molecular geometries, vibrational frequencies, and thermochemical properties like enthalpy of formation. These calculations are computationally more intensive than DFT but can serve as benchmarks. For example, quantum mechanical calculations have been used to investigate energy differences between ester isomers, which are influenced by non-covalent interactions like steric effects.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions. MD simulations have been used to study the host-guest complexation of sec-butyl propionate with cyclodextrin (B1172386) derivatives for chiral recognition and separation. researchgate.net In such studies, the simulation reveals how the ester molecule fits into the cyclodextrin cavity and which non-covalent forces (e.g., van der Waals forces, hydrogen bonding) stabilize the complex. researchgate.net MD can also be used to simulate interactions with solvents to understand how solvation affects reactivity.

Table 2: Application of MD Simulation to sec-Butyl Propionate Host-Guest Interactions

| Simulation Component | Description | Reference |

|---|---|---|

| Guest Molecule | (R/S)-sec-Butyl propionate | researchgate.net |

| Host Molecule | Permethylated-β-cyclodextrin (PMBCD) | researchgate.net |

| Simulation Goal | To understand the mechanism of chiral recognition and determine the stability of the inclusion complex. | researchgate.net |

| Key Finding | MD simulations can reproduce experimental results from enantioselective gas chromatography, showing different stabilization energies for the R and S enantiomers within the host cavity. | researchgate.net |

Conformational Analysis and Energy Landscape Mapping

Propanoic acid, 1-methylpropyl ester possesses several rotatable single bonds, leading to multiple possible three-dimensional arrangements or conformers. Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with bond rotations. The branched sec-butyl group introduces significant steric hindrance, which influences the rotational freedom and thermodynamic stability of the molecule compared to its linear isomers. Computational methods can systematically rotate dihedral angles to map the energy landscape and find the lowest-energy conformers. This was done in a study of its complex with cyclodextrin, where dihedral angles were scanned in 20° intervals to find the most stable structure. researchgate.net

Table 3: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Implication for Conformation |

|---|---|---|

| O-C(sec-butyl) | Ether linkage between the propanoate group and the chiral carbon of the sec-butyl group. | Rotation determines the orientation of the entire sec-butyl group relative to the ester plane. |

| C(carbonyl)-C(ethyl) | Bond between the carbonyl carbon and the ethyl group. | Rotation affects the position of the terminal methyl group of the propanoate moiety. |

| C(chiral)-C(ethyl) | Bond between the chiral carbon and the ethyl group within the sec-butyl moiety. | Rotation alters the spatial arrangement of the sec-butyl side chain, contributing to steric strain. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for elucidating the detailed step-by-step pathways of chemical reactions, including the identification of high-energy transition states and the calculation of activation energies. The esterification of propionic anhydride (B1165640) with 2-butanol (B46777) to form sec-butyl propionate is an example of a reaction whose complex autocatalytic mechanism can be studied computationally. researchgate.netresearchgate.net Similarly, the acid-catalyzed hydrolysis of the ester involves the protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent formation of a tetrahedral intermediate before yielding the final products. DFT calculations are frequently used to model these pathways and verify mechanisms proposed from experimental results. researchgate.netresearchgate.net

Table 4: Elementary Steps in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred to the alkoxy oxygen, making sec-butanol a better leaving group. |

| 5. Leaving Group Elimination | The C-O bond breaks, and the sec-butanol leaving group is eliminated. |

| 6. Deprotonation | The protonated carbonyl of the resulting propanoic acid is deprotonated, regenerating the acid catalyst. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Behavior

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate variations in the chemical structure of compounds with their biological activity or physicochemical properties. For a series of sec-butyl carboxylates, including sec-butyl propionate, a QSPR-type model was developed to relate structural and physicochemical parameters to their retention behavior in gas chromatography. researchgate.net The resulting equation allows for the prediction of the capacity factor (k'), a measure of retention, based on solute parameters. researchgate.net

Table 5: QSPR Model for Chromatographic Separation of sec-Butyl Carboxylates

| Equation | log k′ = –0.299 + 0.542π* + 0.067Es |

|---|---|

| Dependent Variable | log k' : The logarithm of the capacity factor, representing retention time on the column. |

| Independent Variable 1 | π *: A measure of the solute's dipolarity/polarizability. |

| Independent Variable 2 | Es : The Taft steric parameter, quantifying the steric effect of the substituent group. |

| Correlation Coefficient (r) | 0.9999 |

| Significance | This model demonstrates that both electronic (polarizability) and steric effects are key predictors of the chromatographic behavior for this class of esters. researchgate.net |

Applications in Advanced Materials and Industrial Processes Research

Research on its Role as a Solvent in Chemical Synthesis and Industrial Formulations

Propanoic acid, 1-methylpropyl ester, also known as sec-butyl propionate (B1217596), is investigated in industrial and research settings for its favorable characteristics as a solvent. Its moderate volatility and chemical stability make it a viable component in various formulations. Research into esters with similar structures, such as methyl propionate and isobutyl propionate, further contextualizes its potential applications. Methyl propionate, for instance, is utilized as a solvent in the chemical industry for producing lacquers, coatings, and resins due to its moderate polarity and low boiling point. slchemtech.com

The solvation effects of propanoic acid esters are a subject of scientific investigation, particularly in enhancing the solubility of other substances and influencing reaction kinetics.

Solubility Enhancement: Research has demonstrated that propanoic acid esters can significantly improve the solubility of poorly water-soluble drugs. A study highlighted in the Journal of Pharmaceutical Sciences found that incorporating these esters into solid dosage forms could increase drug solubility by as much as 30%. This effect is critical in pharmaceutical formulations where bioavailability is a key concern.

Reaction Media: In chemical synthesis, the choice of solvent is crucial. The esterification process to produce sec-butyl propionate itself serves as a case study. The reaction involves combining propanoic acid and sec-butanol, typically under reflux with an acid catalyst like sulfuric acid. sciencemadness.org The kinetics of this Fischer esterification are influenced by factors such as steric hindrance from the secondary alcohol, which can necessitate longer reaction times compared to primary alcohols. sciencemadness.org Studies on the synthesis of similar esters, like butyl propionate, have explored various catalysts to optimize reaction performance, indicating that the medium and catalytic system are areas of active research. jchr.orgresearchgate.net

Table 1: Research Findings on Solvation Effects

| Research Area | Finding | Significance | Source(s) |

|---|---|---|---|

| Pharmaceutical Formulations | Increased solubility of poorly water-soluble drugs by up to 30%. | Improves bioavailability of active pharmaceutical ingredients. | |

| Chemical Synthesis | Esterification kinetics are affected by steric hindrance of the sec-butanol precursor. | Requires optimization of reaction conditions (e.g., longer reflux times) for efficient synthesis. | sciencemadness.org |

The properties of this compound make it a subject of interest for use in the coatings and resins industry. Its role is primarily as a solvent that can influence application properties and final film quality. Analogous research on isobutyl propionate, a structurally similar ester, by the American Coatings Association showed that its use as a solvent in paint formulations improved drying time and film formation properties when compared to more traditional solvents. Esters like methyl propionate are also used as solvents for lacquers and resins, highlighting a common application for this class of compounds. slchemtech.com

Table 2: Comparative Performance in Coating Formulations (Based on Analogous Ester Research)

| Solvent Type | Drying Time (minutes) | Film Quality Rating (1-10) | Source |

|---|---|---|---|

| Traditional Solvent | 45 | 7 | |

| Isobutyl Propionate | 30 | 9 |

Precursor or Monomer in Polymer Chemistry and Polymerization Studies

Research has explored the use of butyl propionate as a monomer, suggesting its potential role in creating new polymers. jchr.org A study published in the Journal of Chemical Health Risks investigated the synthesis of butyl propionate as a potential monomer for biodegradable polymers, addressing the environmental concerns associated with conventional plastics. jchr.org This positions esters like sec-butyl propionate as compounds of interest in the development of more sustainable materials.

This compound is utilized as a plasticizer due to its chemical stability and volatility. Plasticizers are additives that increase the flexibility and durability of polymers. Research into bio-based plasticizers, such as those derived from fatty acid esters, is a growing field, driven by the need for alternatives to traditional phthalate-based plasticizers. researchgate.netfraunhofer.de The fundamental mechanism of a plasticizer involves embedding itself between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), thereby increasing flexibility. researchgate.netresearchgate.net Studies on various ester-based plasticizers show that their effectiveness is linked to their chemical structure, which influences their compatibility and efficiency within the polymer matrix. mdpi.com

Role in Advanced Chemical Engineering Unit Operations (e.g., Extraction, Distillation)

The distinct physicochemical properties of this compound are relevant to its separation and purification through standard chemical engineering unit operations like distillation. Following its synthesis, the compound is typically purified from the reaction mixture. sciencemadness.org This purification is often achieved via distillation, which separates components based on differences in their boiling points. sciencemadness.org The boiling point of sec-butyl propionate is in the range of 132–135°C. This property, along with its density (0.861–0.879 g/cm³), is a critical parameter for designing and optimizing distillation and extraction processes.

Table 3: Physical Properties Relevant to Unit Operations

| Property | Value | Significance in Unit Operations | Source(s) |

|---|---|---|---|

| Boiling Point | 132–135°C | Basis for separation from reactants (propanoic acid, sec-butanol) and byproducts via distillation. | |

| Density | 0.861–0.879 g/cm³ | Important for liquid-liquid extraction processes and for calculating mass balance in separation columns. |

Academic Research into its Role in Aroma and Flavor Systems (Mechanisms, Biosynthesis)

This compound is recognized for its contribution to aroma and flavor systems, possessing a fruity, ethereal, and grape-like scent. sciencemadness.org It is used as a flavoring agent in products like beverages. Research into the synthesis of related esters, such as isobutyl propionate, notes its rum-like fragrance and application in the food industry. researchgate.net

Academic research has increasingly focused on the biosynthesis of such esters as a sustainable alternative to chemical synthesis. nih.govnih.gov Studies explore the use of enzymes, such as lipases, to catalyze the esterification of acids and alcohols under mild conditions. nih.gov This enzymatic approach is advantageous due to its biodegradability and reduced energy demand. nih.gov Furthermore, metabolic engineering of microorganisms like Clostridium saccharoperbutylacetonicum is being investigated to produce propionate, a key precursor chemical for these esters, from renewable substrates. nih.gov This research into biological production pathways is crucial for developing environmentally friendly methods to create valuable flavor and aroma compounds.

Research on Biosynthesis Pathways of Esters in Natural Systems